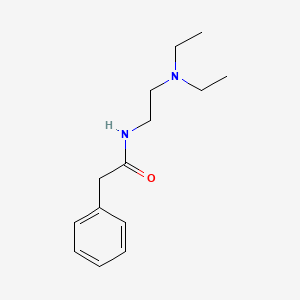

Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl-

Description

Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- (CAS: 51816-17-2; BRN: 3345353) is a tertiary amine-containing acetamide derivative characterized by a phenyl group at the α-carbon and a diethylaminoethyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₂₂N₂O (MW: 234.34 g/mol) . Its synthesis typically involves coupling 2-phenylacetic acid derivatives with diethylaminoethylamine intermediates .

Properties

CAS No. |

51816-17-2 |

|---|---|

Molecular Formula |

C14H22N2O |

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-phenylacetamide |

InChI |

InChI=1S/C14H22N2O/c1-3-16(4-2)11-10-15-14(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17) |

InChI Key |

MDWBYQJALJROPR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Example Compounds and Data:

-

- Yield: 51% (3 steps)

- Form: White solid

- Melting Point: 74–76°C

- 1H-NMR (400 MHz, DMSO-d6) δ: 1.07 (3H, t, J=7.2 Hz), 2.70–2.77 (4H, m), 2.95 (3H, s), 3.27–3.30 2H, m), 3.94 (2H, s), 4.34 (4H, s), 4.61 (2H, s), 6.40–6.43 (2H, m), 6.97–6.99 (2H, m), 7.25–7.30 (4H, m), 8.90 (1H, br s).

- ESI-MS m/ z: 428.20 [M+H]+

- Anal. Calcd for C23H30FN5O2: C, 64.62; H, 7.07; N, 16.38. Found: C, 64.56; H, 7.01; N, 16.44.

-

- Yield: 45% (3 steps)

- Form: White solid

- Melting Point: 145–146°C

- 1H-NMR (400 MHz, DMSO-d6) δ: 1.33–1.46 (3H, m), 2.42–2.50 (6H, m), 2.95 (3H, s), 3.20–3.28 (2H, m), 3.90 (2H, s), 4.33 (4H, s), 4.57 (2H, s), 6.38–6.42 (2H, m), 6.97–7.01 (2H, m), 7.25–7.31 (4H, m), 8.78 (1H, br s).

- ESI-MS m/ z: 468.32 [M+H]+

- Anal. Calcd for C26H34FN5O2: C, 66.79; H, 7.33; N, 14.98. Found: C, 66.72; H, 7.28; N, 14.91.

-

- Yield: 43% (3 steps)

- Form: White solid

- Melting Point: 85–87°C

- 1H-NMR (400 MHz, DMSO-d6) δ: 0.97–1.05 (6H, m), 2.69–2.74 (6H, m), 2.92 (3H, s), 3.25–3.30 (2H, m), 3.91 (2H, s), 4.33 (4H, s), 4.58 (2H, s), 6.39–6.44 (2H, m), 6.96–7.02 (2H, m), 7.24–7.31 (4H, m), 8.77 (1H, br s).

- ESI-MS m/ z: 456.28 [M+H]+

- Anal. Calcd for C25H34FN5O2: C, 65.91; H, 7.52; N, 15.37. Found: C, 65.95; H, 7.48; N, 15.44.

-

- Yield: 46% (3 steps)

- Form: White solid

- Melting Point: 137–138°C

- 1H-NMR (400 MHz, DMSO-d6) δ: 0.96 (6H, t, J=7.2 Hz), 2.16 (3H, s), 2.54–2.61 (6H, m), 2.95 (3H, s), 3.23 (2H, m), 3.89 (2H, s), 4.29–4.37 (4H, m), 4.57 (2H, s), 6.31 (2H, d, J=8.4 Hz), 6.95 (2H, d, J=8.4 Hz), 7.25–7.33 (4H, m), 8.87 (1H, br s).

- ESI-MS m/ z: 452.26 [M+H]+

- Anal. Calcd for C26H37N5O2: C, 69.15; H, 8.26; N, 15.51. Found: C, 69.09; H, 8.29; N, 15.57.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are amines and alcohols.

Substitution: The major products are substituted amides.

Scientific Research Applications

Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- exhibits notable biological activities, particularly as an analgesic and antipyretic agent. The compound primarily functions through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—molecules that mediate inflammation, pain, and fever. By inhibiting these enzymes, the compound effectively reduces the production of prostaglandins, alleviating symptoms associated with pain and fever.

Case Studies and Research Findings

Several studies have explored the applications of Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl-. Here are some notable findings:

- Analgesic Efficacy : Research has demonstrated that this compound effectively reduces pain in animal models by demonstrating a significant reduction in pain response compared to control groups.

- Antipyretic Properties : Studies indicate that Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- can significantly lower elevated body temperatures in febrile models.

- Enzyme Interaction Studies : Investigations into its interaction with cyclooxygenase enzymes have shown promising results in modulating enzyme activities related to pain and inflammation .

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Observations :

- Compound 27 () shares the diethylaminoethylamine backbone but incorporates a pyrimidopurinyl moiety, enhancing adenosine receptor antagonism. Its moderate metabolic stability contrasts with N-(2-(diethylamino)ethyl)-2-phenylacetamide, where metabolic data are unspecified .

- The 2,6-dimethylphenyl derivative () highlights the impact of aromatic substitution on physicochemical properties (e.g., pKa) .

- p-Methoxyphenoxy analogue () demonstrates significant toxicity (LD₅₀: 1,500 µg/kg), suggesting that electron-donating groups may exacerbate adverse effects .

Physicochemical and Crystallographic Properties

Table 2: Structural and Physical Comparisons

Key Observations :

- N-(2-(diethylamino)ethyl)-2-phenylacetamide lacks crystallographic data in the evidence, but analogues like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit hydrogen-bonded 1D chains, influencing solubility and stability .

- Conformational flexibility in dichlorophenyl derivatives () suggests that steric hindrance from substituents (e.g., diethylaminoethyl) may alter bioactivity .

Biological Activity

Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- (commonly referred to as DEAE-Phenylacetamide), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H22N2O

- Molecular Weight : 250.35 g/mol

- CAS Number : 1164-41-6

The compound features a diethylaminoethyl side chain and a phenyl group, which contribute to its pharmacological properties. The benzodioxole ring structure may influence its interaction with biological targets.

The biological activity of DEAE-Phenylacetamide is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The diethylaminoethyl side chain is thought to interact with neurotransmitter receptors, potentially modulating neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been studied for its inhibitory effects on carbonic anhydrase IX, which is implicated in cancer progression .

Antimicrobial Activity

DEAE-Phenylacetamide has shown promising antimicrobial properties against various pathogenic organisms:

- In vitro Studies : It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial potential .

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of DEAE-Phenylacetamide:

- Cell Line Studies : In MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly, evidenced by a 22-fold increase in annexin V-FITC positive cells compared to control .

| Cell Line | Apoptosis Induction (%) |

|---|---|

| MDA-MB-231 | 22 |

| Control | 0.18 |

Case Studies

- Anticancer Efficacy :

- Antimicrobial Properties :

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(2-(diethylamino)ethyl)-2-phenylacetamide?

Synthesis typically involves reacting 2-phenylacetic acid derivatives with N-(2-diethylaminoethyl)amine under amide-bond-forming conditions. Key steps include:

- Acylation : Use 2-phenylacetyl chloride and N-(2-diethylaminoethyl)amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How can researchers elucidate the structural configuration of N-(2-(diethylamino)ethyl)-2-phenylacetamide?

A multi-technique approach is recommended:

- Spectroscopy : - and -NMR to resolve backbone and substituent signals (e.g., diethylamino group at δ 2.4–2.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 263.2) .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive bond angles and dihedral angles for stereochemical analysis .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Analog Synthesis : Introduce modifications to the phenyl ring (e.g., halogenation) or diethylamino group (e.g., alkyl chain variation) to assess impact on bioactivity .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like neurotransmitter receptors or ion channels .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., α-adrenergic or serotonin receptors) to correlate structural changes with activity shifts .

Q. How should researchers design experiments to evaluate the compound’s potential as a therapeutic agent?

- Target Identification : Screen against panels of receptors/enzymes (e.g., GPCRs, kinases) using radioligand binding or fluorescence polarization assays .

- Mechanistic Studies : Use patch-clamp electrophysiology or calcium imaging to assess ion channel modulation .

- Toxicity Profiling : Conduct cytotoxicity assays (MTT or LDH release) in primary cells and measure metabolic stability in liver microsomes .

Q. How can contradictory data in bioactivity studies be resolved?

- Assay Standardization : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH, ion concentrations), and compound solubility (use DMSO controls) .

- Orthogonal Validation : Confirm results using disparate methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify trends obscured by experimental variability .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- LC-MS/MS : Identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) with a C18 column and gradient elution .

- GC-FID : Quantify residual solvents (e.g., triethylamine) using a DB-5 column and flame ionization detection .

Q. How can researchers optimize the compound’s stability during storage?

- Conditions : Store at −20°C under inert gas (argon) to prevent oxidation of the diethylamino group .

- Formulation : Prepare lyophilized powders or use stabilizers (e.g., ascorbic acid) in aqueous solutions .

Data Integration and Reporting

Q. What databases should researchers consult for comparative analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.